molecular formula C16H24N6O2 B2777160 3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 923507-86-2

3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2777160
CAS RN: 923507-86-2
M. Wt: 332.408
InChI Key: VRQHJZAJHGDWEU-UHFFFAOYSA-N
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Description

The compound is an organic molecule that appears to contain a purine ring (a type of heterocyclic aromatic organic compound), which is a common structure in many important biomolecules like DNA and RNA. The molecule also has various substituents including a tert-butyl group, two methyl groups, and a propyl group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The tert-butyl group is a bulky group that could influence the compound’s conformation and reactivity .

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

Research on compounds structurally related to 3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione has shown innovative methods in organic synthesis and chemical reactivity. For instance, the study by Kravchenko et al. (2015) reported on the unexpected formation of a novel derivative through condensation, illustrating the complexity and potential for discovering new reactions within this chemical family Kravchenko et al., 2015. Similarly, the synthesis of novel thiadiazolotriazin-4-ones by Castelino et al. (2014), which exhibited moderate mosquito-larvicidal and antibacterial activities, demonstrates the potential for bioactive compound development Castelino et al., 2014.

Catalysis and Material Science

Compounds within this structural realm have also been explored for their catalytic properties and applications in material science. For example, the work by Müller et al. (2000) on phenoxyl radical complexes of chromium(III), manganese(III), cobalt(III), and nickel(II) reveals the potential of these compounds in oxidation reactions and catalysis, which could be relevant for the development of new materials and catalysts Müller et al., 2000.

Medicinal Chemistry

Although direct applications in medicinal chemistry for 3-Tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione are not highlighted, studies on related compounds offer a glimpse into potential pharmacological applications. The synthesis and evaluation of new tricyclic triazino and triazolo[4,3-e]purine derivatives by Ashour et al. (2012) for anticancer, anti-HIV-1, and antimicrobial activities underscore the medicinal chemistry potential of this class of compounds Ashour et al., 2012.

properties

IUPAC Name

3-tert-butyl-1,9-dimethyl-7-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O2/c1-7-8-21-13(23)11-12(19(5)15(21)24)17-14-20(6)18-10(9-22(11)14)16(2,3)4/h7-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRQHJZAJHGDWEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C3N2CC(=NN3C)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42930693

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